4-Isopropyl-2-nitrobenzoic acid

Overview

Description

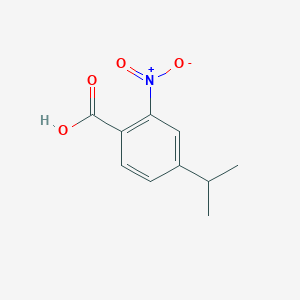

4-Isopropyl-2-nitrobenzoic acid is a chemical compound with the molecular formula C10H11NO4 . It is a derivative of benzoic acid, specifically an ester of 4-nitrobenzoic acid .

Synthesis Analysis

The synthesis of 4-Isopropyl-2-nitrobenzoic acid involves several stages . The first stage involves the reaction of 4-isopropyl-2-nitrobenzonitrile with sulfuric acid and water in acetic acid for 72 hours under heating/reflux conditions . The second stage involves reaction with sodium hydroxide in water and acetic acid at pH=12 . The final stage involves reaction with hydrogen chloride in water at pH=2 .Molecular Structure Analysis

The molecular structure of 4-Isopropyl-2-nitrobenzoic acid consists of a benzene ring substituted with a nitro group (-NO2) and an isopropyl group (-(CH3)2CH) . The average mass of the molecule is 209.199 Da and the monoisotopic mass is 209.068802 Da .Chemical Reactions Analysis

Nitro compounds, such as 4-Isopropyl-2-nitrobenzoic acid, can undergo a variety of reactions. They can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of aromatic compounds like benzene readily occurs in the liquid phase .Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : A study by Nué-Martínez et al. (2021) reevaluated the synthesis of 2-isopropoxy-4-nitrobenzoic acid. They found that using lithium hydroxide at room temperature instead of concentrated NaOH yielded a high yield of 82% (Nué-Martínez, Alkorta, & Dardonville, 2021).

Influence on Nanostructures and Materials

- Durability and Mechanical Properties : Nitrobenzoic acid, including isomers such as 4-isopropyl-2-nitrobenzoic acid, has been shown to improve the durability and mechanical properties of calcium-silicate-hydrate systems at lower concentrations. However, higher concentrations can reduce these properties due to limited interactions between organic and inorganic phases (Khoshnazar, Beaudoin, Raki, & Alizadeh, 2016).

Biological and Chemical Applications

Biological Material Studies : A water-soluble aromatic disulfide derivative of 4-isopropyl-2-nitrobenzoic acid has been utilized in determining sulfhydryl groups in biological materials. This compound shows potential for studying disulfide bonds in blood and other biological samples (Ellman, 1959).

Luminescent Properties : Research by de Bettencourt-Dias and Viswanathan (2006) demonstrated that nitrobenzoic acid ligands, including isomers like 4-isopropyl-2-nitrobenzoic acid, can be used to create luminescent lanthanide ion-based coordination polymers, which are significant in materials science (de Bettencourt-Dias & Viswanathan, 2006).

Solubility and Thermodynamics : Studies on the solubility and thermodynamic properties of nitrobenzoic acid isomers have provided valuable insights for optimizing purification processes in chemical manufacturing and pharmaceutical applications (Wu, Di, Zhang, & Zhang, 2016).

Safety and Hazards

The safety data sheet for a similar compound, Benzoic acid, indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautions include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

Nitro compounds, in general, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

Nitro compounds generally have lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group .

Result of Action

Nitro compounds can cause various changes at the molecular level due to their high reactivity .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of nitro compounds .

properties

IUPAC Name |

2-nitro-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(2)7-3-4-8(10(12)13)9(5-7)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEMHNYHGJJMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

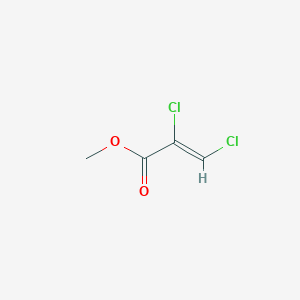

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)

![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)

![4-[(3aR,5R,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B3131425.png)

![4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3131426.png)